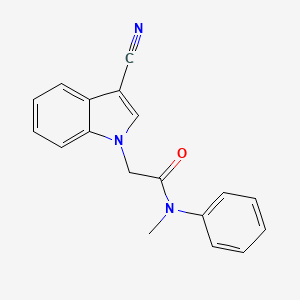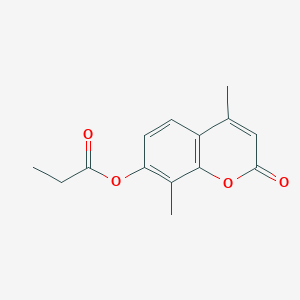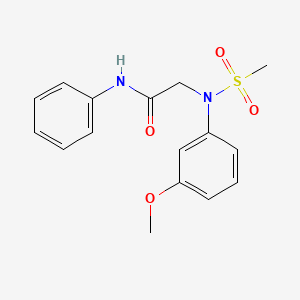![molecular formula C16H13F3N2O2 B5772562 N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as AC-93253, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the inhibition of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting the activity of these enzymes, N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea can disrupt the normal cellular processes that rely on them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cytoskeletal organization. This compound has also been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is its specificity for protein kinases, which makes it a valuable tool for investigating the role of these enzymes in various cellular processes. However, one limitation of this compound is its relatively low potency compared to other protein kinase inhibitors, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. One area of interest is the development of more potent analogs of this compound that could be used in a wider range of experimental settings. Another potential direction is the investigation of the role of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in specific cellular processes, such as cell migration or angiogenesis. Additionally, the use of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in combination with other compounds or treatments could be explored as a potential therapeutic strategy for various diseases.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction of 4-acetylphenyl isocyanate with 4-(trifluoromethyl)aniline. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications, including studies of signal transduction pathways, protein kinase inhibition, and cancer cell proliferation. This compound has been shown to inhibit the activity of several protein kinases, including c-Src, Abl, and Lyn, which are involved in a range of cellular processes.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10(22)11-2-6-13(7-3-11)20-15(23)21-14-8-4-12(5-9-14)16(17,18)19/h2-9H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWAMKBXWBMPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[allyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5772481.png)
![{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772489.png)
![5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5772497.png)
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5772501.png)

![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)
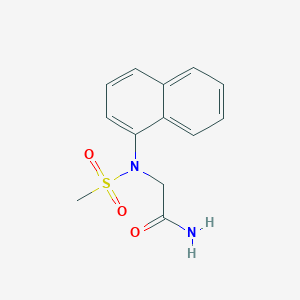
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
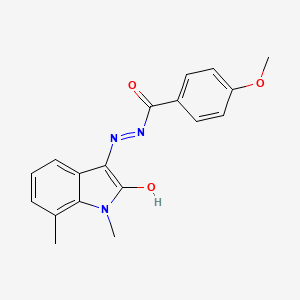
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
